molecular formula C10H10N2O3S B13205162 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No.: B13205162
M. Wt: 238.27 g/mol
InChI Key: REMWLMFHUBJPLL-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the construction of the thiazolo[5,4-b]pyridine scaffold. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of hydrazonoyl halides and ethanol as solvents, with heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available substances. The steps include the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions can lead to a variety of functionalized thiazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3S/c1-4-6(3-13)5(2)11-9-7(4)8(10(14)15)12-16-9/h13H,3H2,1-2H3,(H,14,15)

InChI Key

REMWLMFHUBJPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C(=NS2)C(=O)O)C)CO

Origin of Product

United States

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